molecular formula C12H10N4O4S2 B3352896 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline CAS No. 51657-41-1

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline

Cat. No.: B3352896
CAS No.: 51657-41-1
M. Wt: 338.4 g/mol
InChI Key: IPFHDGFNMJCLQU-UHFFFAOYSA-N
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Description

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline is an organic compound with the molecular formula C12H10N4O4S2 It is characterized by the presence of two nitro groups and an amino group attached to a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline typically involves the reaction of 2-amino-4-nitrophenol with sulfur-containing reagents to form the disulfide bridge. One common method involves the oxidation of 2-amino-4-nitrophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide, leading to the formation of the disulfide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the nitro and amino groups while achieving efficient disulfide bond formation .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield corresponding amines, which can further react to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

Scientific Research Applications

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

    2-amino-4-nitrophenol: Shares the amino and nitro groups but lacks the disulfide bridge.

    2,2’-Diamino-4,4’-dinitrodiphenyl disulfide: Similar disulfide structure but with different substitution patterns.

Uniqueness: 2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline is unique due to the presence of both nitro and amino groups attached to a disulfide bridge, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-[(2-amino-4-nitrophenyl)disulfanyl]-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFHDGFNMJCLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)SSC2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344615
Record name Benzenamine, 2,2'-dithiobis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51657-41-1
Record name Benzenamine, 2,2'-dithiobis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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